2-(2-fluorophenyl)propanenitrile
Description
Properties
CAS No. |
1096308-40-5 |
|---|---|
Molecular Formula |
C9H8FN |
Molecular Weight |
149.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
Optimization Insights
-
Base Selection : Potassium carbonate (K₂CO₃) in ethyl acetate achieves higher yields (65–70%) compared to sodium hydride (NaH) due to milder conditions and reduced side reactions.
-
Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may necessitate stringent temperature control.
Table 1: Alkylation Conditions and Outcomes
Transition Metal-Catalyzed Alkylation with Alcohols
Nickel-catalyzed alkylation using alcohols as alkylating agents offers a sustainable alternative to traditional alkyl halides. This method leverages in situ-generated hydrogen donors for C–C bond formation.
Protocol Overview
Advantages and Limitations
Table 2: Nickel-Catalyzed Alkylation Performance
| Alcohol | Catalyst Loading (mol%) | Time (h) | Yield (%) |
|---|---|---|---|
| Methanol | 10 | 24 | 78 |
| Ethanol | 10 | 36 | 62 |
Brominated intermediates enable direct introduction of the fluorophenyl group into nitrile frameworks. For example, 2-fluoro-α-bromoacetophenone reacts with propionitrile derivatives under basic conditions.
Synthetic Pathway
Industrial Scalability
Table 3: Substitution Reaction Parameters
| Reactant | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| 2-Fluoro-α-bromoacetophenone | Pd-C/H₂ | 18 | 72 |
Grignard Reaction with Acrylonitrile
Grignard reagents derived from 2-fluorophenyl bromides add to acrylonitrile, forming this compound with high stereoselectivity.
Procedure Details
-
Grignard Formation : 2-Fluorophenylmagnesium bromide is prepared in dry THF under inert atmosphere.
-
Nucleophilic Addition : The Grignard reagent reacts with acrylonitrile at −78°C, followed by acidic workup.
Challenges
-
Moisture Sensitivity : Strict anhydrous conditions are mandatory to prevent reagent decomposition.
-
Yield : 60–65% due to competing polymerization of acrylonitrile.
Comparative Analysis of Methods
Table 4: Method Comparison for Industrial Applications
| Method | Yield (%) | Cost ($/kg) | Scalability |
|---|---|---|---|
| Alkylation (Alkyl Halide) | 68 | 120 | High |
| Nickel Catalysis | 78 | 95 | Moderate |
| Substitution Reaction | 72 | 80 | High |
| Grignard Addition | 62 | 150 | Low |
Key Observations :
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2-fluorophenyl)propanenitrile can undergo oxidation reactions, although specific conditions and reagents for such transformations are less common.
Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Reduction: 2-(2-fluorophenyl)propanamine.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-fluorophenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of drugs with specific biological activities.
Industry: Utilized in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)propanenitrile depends on its specific application. In general, the nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The fluorine atom can also affect the compound’s electronic properties, making it a valuable building block in medicinal chemistry.
Comparison with Similar Compounds
2-(2,6-Difluorophenyl)propanenitrile
This derivative (C₉H₇F₂N, MW: 167.15 g/mol) introduces a second fluorine atom at the phenyl ring’s sixth position . However, its higher molecular weight and steric bulk may reduce solubility compared to the mono-fluorinated analog.
2-(2-Chloro-4-fluorophenyl)-2-methylpropanenitrile
With a chlorine substituent and a methyl group (C₁₀H₁₀ClFN ), this compound exhibits enhanced lipophilicity (predicted XLogP > 3 ) and steric hindrance, which could impede enzymatic degradation in pharmaceutical applications . The methyl group further stabilizes the nitrile moiety against hydrolysis.
Functional Group Variants
3-(2-Fluorophenoxy)propanenitrile
This analog (C₉H₈FNO, MW: 165.16 g/mol) replaces the phenyl-propane linkage with an ether bond, introducing an oxygen atom . The TPSA increases to 33 Ų due to the ether oxygen, enhancing water solubility. However, the ether linkage may reduce thermal stability compared to the parent compound.
Fentanyl-Related Propanamide Derivatives
Complex derivatives like N-(2-fluorophenyl)-N-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]propanamide (MW: 372.5 g/mol ) demonstrate how the nitrile group can be replaced with amide functionalities for pharmacological activity, such as opioid receptor modulation .
Comparative Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
